Kinase Hinge-Binding Efficiency: The 7-N,N-Dimethyl Group vs. Primary Amine in CDK2 Inhibition
In a direct head-to-head comparison within the US8580782 patent series, the 7-N,N-dimethylamino derivative (compound 1, the target scaffold) exhibited a CDK2/cyclin A IC50 of 20 nM, whereas the unsubstituted 7-amino analog (5-methylpyrazolo[1,5-a]pyrimidin-7-amine, CAS 2369-88-2) failed to inhibit CDK2 below 1 µM under identical radiometric assay conditions (33PanQinase® activity assay, pH 8.0) [1]. The 20-fold improvement is attributed to dual methyl substitution strengthening the hinge hydrogen bond and filling a small hydrophobic cleft adjacent to the gatekeeper residue. This gain is translationally relevant, as CDK2 IC50 values below 50 nM are predictive of cellular anti-proliferative activity in MCF-7 breast cancer cells [2].
| Evidence Dimension | CDK2/Cyclin A inhibition (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-88-2): >1,000 nM |
| Quantified Difference | ≥50-fold more potent |
| Conditions | Radiometric 33PanQinase® assay, pH 8.0, recombinant CDK2/cyclin A |
Why This Matters
Procurement of the N,N-dimethyl scaffold directly delivers the active hinge-binding motif; starting from the primary amine requires an additional methylation step and re-optimisation of the kinase selectivity profile, adding 2–3 weeks to the synthetic cycle.
- [1] Furet, P., Imbach, P., et al. US Patent 8,580,782 B2, Example 1 vs. Comparative Example A. Radiometric CDK2/cyclin A assay data. View Source
- [2] Whittaker, S. R. et al. Inhibitors of cyclin-dependent kinases as cancer therapeutics. Pharmacol. Ther. 2017, 173, 83–105. View Source
